Ethyl 2-bromo-2-cyclohexylacetate

Description

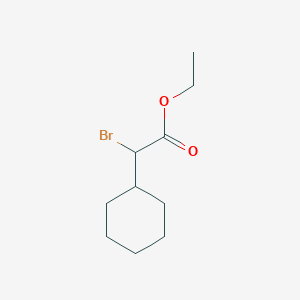

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-bromo-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYNNRHJKRDCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376424 | |

| Record name | ethyl 2-bromo-2-cyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42716-73-4 | |

| Record name | ethyl 2-bromo-2-cyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-2-cyclohexylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-cyclohexylacetate is an alpha-bromo ester that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom alpha to an ester carbonyl group, makes it a valuable reagent for the formation of carbon-carbon bonds and the introduction of a cyclohexylacetate moiety into target molecules. This guide will delve into the core chemical properties of this compound, providing insights into its synthesis, reactivity, and key applications, particularly in the context of pharmaceutical and chemical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of Ethyl 2-bromo-2-cyclohexylacetate

| Property | Value |

| Molecular Formula | C10H17BrO |

| Molecular Weight | 249.145 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 272.3 ± 13.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 137.3 ± 10.2 °C |

| Solubility | Insoluble in water; soluble in most organic solvents.[1] |

Note: Some physical properties listed are for structurally similar compounds and should be considered as estimates.

-

¹H NMR: Protons on the cyclohexyl ring would appear as a complex multiplet. The methine proton alpha to the bromine and carbonyl group would likely be a singlet or a doublet depending on its coupling with neighboring protons. The ethyl ester protons would present as a quartet and a triplet.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbon bonded to bromine, the carbons of the cyclohexyl ring, and the carbons of the ethyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester would be expected around 1730-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of Ethyl 2-bromo-2-cyclohexylacetate

The synthesis of α-bromo esters like Ethyl 2-bromo-2-cyclohexylacetate typically involves the bromination of the corresponding ester or the esterification of the corresponding α-bromo acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, followed by esterification.

Reaction Scheme:

Caption: Synthesis of Ethyl 2-bromo-2-cyclohexylacetate.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Bromo-2-cyclohexylacetic Acid (via Hell-Volhard-Zelinsky Reaction)

-

To a solution of cyclohexylacetic acid in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Slowly add bromine (Br₂) to the reaction mixture at room temperature or with gentle heating. The reaction is typically exothermic.

-

Reflux the mixture until the evolution of HBr gas ceases and the color of bromine disappears.

-

Carefully quench the reaction with water to hydrolyze the intermediate acyl bromide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-2-cyclohexylacetic acid.

Step 2: Esterification to Ethyl 2-bromo-2-cyclohexylacetate

-

Dissolve the crude 2-bromo-2-cyclohexylacetic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation under reduced pressure to obtain pure Ethyl 2-bromo-2-cyclohexylacetate.

Reactivity and Mechanistic Insights

The reactivity of Ethyl 2-bromo-2-cyclohexylacetate is dominated by the presence of the electrophilic carbon atom bonded to the bromine. This makes it susceptible to attack by nucleophiles.

Nucleophilic Substitution:

Ethyl 2-bromo-2-cyclohexylacetate readily undergoes Sₙ2 reactions with a variety of nucleophiles. The bulky cyclohexyl group may slightly hinder the backside attack, but the reaction proceeds efficiently with good nucleophiles.

Caption: Generalized Sₙ2 reaction of Ethyl 2-bromo-2-cyclohexylacetate.

The Reformatsky Reaction:

A key application of α-bromo esters is the Reformatsky reaction. In this reaction, Ethyl 2-bromo-2-cyclohexylacetate reacts with zinc metal to form an organozinc intermediate, a zinc enolate. This enolate is a soft nucleophile that can then react with aldehydes or ketones to form β-hydroxy esters.[2]

Caption: The Reformatsky Reaction workflow.

This reaction is particularly useful for the synthesis of complex molecules as it allows for the formation of a C-C bond and the introduction of a hydroxyl group in a single transformation.

Applications in Organic Synthesis

Ethyl 2-bromo-2-cyclohexylacetate is a valuable building block in organic synthesis, primarily due to its ability to participate in the aforementioned reactions.

-

Pharmaceutical Synthesis: It can be used as a precursor for the synthesis of various pharmaceutical compounds where a cyclohexylacetic acid or a related moiety is a key structural feature.

-

Formation of Quaternary Carbon Centers: The reaction of the Reformatsky reagent derived from Ethyl 2-bromo-2-cyclohexylacetate with ketones allows for the construction of sterically hindered β-hydroxy esters containing a quaternary carbon center.

-

Cross-Coupling Reactions: While less common for α-bromo esters compared to other organohalides, under specific catalytic conditions, it could potentially be used in cross-coupling reactions to form C-C, C-N, or C-O bonds.

Safety, Handling, and Disposal

Ethyl 2-bromo-2-cyclohexylacetate, like other α-bromo esters, is a lachrymator and a toxic alkylating agent.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3][4]

Handling Precautions:

-

Always handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

Disposal:

-

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

References

-

Chemsrc. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS#:42716-73-4. Available from: [Link]

-

ChemBK. Ethyl 2-bromo-2-cyclopropylacetate. Available from: [Link]

-

Wikipedia. Ethyl bromoacetate. Available from: [Link]

-

PubChem. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Ethyl 2-bromo-2-cyclohexylacetate CAS number

An In-Depth Technical Guide to Ethyl 2-bromo-2-cyclohexylacetate

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Complex Synthesis

Ethyl 2-bromo-2-cyclohexylacetate, identified by the CAS Number 42716-73-4 , is a pivotal reagent in modern organic synthesis.[1][2][3] While not a household name, this α-halo ester serves as a sophisticated building block for medicinal chemists and drug development professionals. Its true value lies in the strategic introduction of a cyclohexyl motif, a common feature in many pharmaceutical agents due to its ability to enhance lipophilicity and metabolic stability. This guide will provide an in-depth examination of its properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings that drive its utility in the laboratory.

Physicochemical and Structural Characteristics

A foundational understanding of a reagent begins with its physical and chemical properties. These parameters govern its handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| CAS Number | 42716-73-4 | [1][2] |

| Molecular Formula | C10H17BrO2 | [1][2] |

| Molecular Weight | 249.148 g/mol | [2] |

| Boiling Point | 272.3 ± 13.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| IUPAC Name | ethyl 2-bromo-2-cyclohexylacetate | [2] |

| SMILES | CCOC(=O)C(Br)C1CCCCC1 | [2] |

| InChIKey | FTYNNRHJKRDCEJ-UHFFFAOYNA-N | [2] |

Synthesis: From Carboxylic Acid to a Functionalized Ester

The synthesis of Ethyl 2-bromo-2-cyclohexylacetate is a classic illustration of α-functionalization of a carboxylic acid derivative. The most reliable and common approach involves a two-step process: the α-bromination of the parent carboxylic acid followed by esterification.

Synthetic Pathway Overview

The primary route leverages the Hell-Volhard-Zelinskii (HVZ) reaction. This well-established method is specific for the α-bromination of carboxylic acids and proceeds via an acid bromide intermediate, which enolizes more readily than the carboxylic acid itself.[4]

Caption: Synthetic workflow for Ethyl 2-bromo-2-cyclohexylacetate.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: α-Bromination via Hell-Volhard-Zelinskii Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, charge cyclohexylacetic acid and a catalytic amount of red phosphorus (or phosphorus tribromide, PBr₃). The use of PBr₃ is crucial as it converts the carboxylic acid into an acid bromide.[4] This intermediate is the species that undergoes efficient α-bromination.

-

Bromine Addition: Gently heat the mixture. Slowly add one molar equivalent of bromine (Br₂) via the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which should be directed to a scrubber. The HBr produced also catalyzes the enolization of the acid bromide, facilitating the reaction with bromine.[4]

-

Reaction Completion: After the addition is complete, continue to heat the mixture under reflux until the evolution of HBr ceases and the deep red color of bromine dissipates, indicating full consumption. The product at this stage is the crude 2-bromo-2-cyclohexylacetyl bromide.

Step 2: In-situ Esterification

-

Nucleophilic Quench: Cool the reaction mixture to 0°C. Cautiously and slowly add an excess of anhydrous ethanol directly to the flask. This step must be performed with care, as the reaction between the acid bromide and ethanol is highly exothermic.

-

Ester Formation: The ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid bromide. This nucleophilic acyl substitution reaction displaces the bromide, forming the desired ethyl ester and regenerating HBr as a byproduct.

-

Work-up and Purification: Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The crude product is then worked up by washing with a saturated sodium bicarbonate solution to neutralize the acidic byproducts, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The final product is typically purified by vacuum distillation to yield Ethyl 2-bromo-2-cyclohexylacetate as a clear liquid.

Core Application: The Reformatsky Reaction in Drug Scaffolding

The primary utility of Ethyl 2-bromo-2-cyclohexylacetate is as a key reactant in the Reformatsky reaction . This organozinc-mediated reaction is a powerful tool for carbon-carbon bond formation, specifically for synthesizing β-hydroxy esters.[5][6][7] These products are valuable intermediates in the synthesis of many natural products and pharmaceutical compounds.

Mechanistic Deep Dive: The Role of Zinc

The choice of zinc is not arbitrary. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, the organozinc intermediate (often called a Reformatsky enolate) is relatively mild.[5][8] This chemoselectivity is critical, as it allows the reagent to add to aldehydes and ketones without reacting with the ester functionality present in the molecule.[8]

The reaction proceeds through several key steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester.[5][6][9]

-

Enolate Formation: The resulting organozinc compound exists as a zinc enolate.[5][6]

-

Coordination and Addition: The carbonyl oxygen of an aldehyde or ketone coordinates to the zinc. This is followed by a nucleophilic attack from the enolate carbon to the electrophilic carbonyl carbon, forming a new carbon-carbon bond through a six-membered chair-like transition state.[5][6]

-

Hydrolysis: An acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[5][6]

Caption: Generalized mechanism of the Reformatsky reaction.

Protocol: Synthesis of a β-Hydroxy Ester

This protocol outlines a typical Reformatsky reaction using Ethyl 2-bromo-2-cyclohexylacetate and a generic ketone.

-

Zinc Activation: Place zinc dust in a flask and heat under vacuum to activate its surface. Cool to room temperature under a nitrogen atmosphere.

-

Reaction Initiation: Add anhydrous solvent (e.g., THF or benzene). Add a solution of Ethyl 2-bromo-2-cyclohexylacetate and the chosen ketone dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction if it is sluggish.

-

Exothermic Control: The reaction is often exothermic. Maintain a gentle reflux by controlling the rate of addition or by external heating/cooling as necessary.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching and Work-up: Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride or dilute acid. This hydrolyzes the zinc alkoxide and dissolves the zinc salts.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can be purified by column chromatography.

Conclusion

Ethyl 2-bromo-2-cyclohexylacetate is a highly valuable, albeit specialized, reagent. Its significance stems from its role as a robust precursor in the Reformatsky reaction, enabling the synthesis of complex β-hydroxy esters. For researchers in drug discovery, this compound provides a reliable method for introducing the cyclohexyl group, a privileged scaffold for improving the pharmacokinetic profile of lead compounds. A thorough understanding of its synthesis and the mechanistic nuances of its reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

-

molecularinfo.com. Cas number 42716-73-4|ETHYL 2-BROMO-2-CYCLOHEXYLACETATE. [Online] Available at: [Link]

-

Matrix Fine Chemicals. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS 42716-73-4. [Online] Available at: [Link]

-

Chemsrc. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS#:42716-73-4. [Online] Available at: [Link]

-

Wikipedia. Reformatsky reaction. [Online] Available at: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Online] Available at: [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Online] Available at: [Link]

-

Physics Wallah. Reformatsky reaction Mechanism. [Online] Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Online] Available at: [Link]

-

BYJU'S. Reformatsky reaction. [Online] Available at: [Link]

-

OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. [Online] Available at: [Link]

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS 42716-73-4 [matrix-fine-chemicals.com]

- 3. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS#:42716-73-4 | Chemsrc [chemsrc.com]

- 4. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

Structure of Ethyl 2-bromo-2-cyclohexylacetate

An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of Ethyl 2-bromo-2-cyclohexylacetate

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-bromo-2-cyclohexylacetate, a key intermediate in modern organic synthesis. The document delineates its core molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis via the Hell-Volhard-Zelinsky reaction followed by Fischer esterification. A thorough analysis of its spectroscopic signature—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented to facilitate its unambiguous characterization. Furthermore, the guide explores the compound's reactivity, with a particular focus on its application in the Reformatsky reaction, a cornerstone for carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

Molecular Structure and Physicochemical Properties

Ethyl 2-bromo-2-cyclohexylacetate is an α-halo ester characterized by a central acetate core. The α-carbon is substituted with both a bromine atom and a cyclohexyl ring, creating a sterically hindered yet highly reactive electrophilic center. This unique structural arrangement makes it a valuable reagent for introducing the cyclohexylacetyl moiety into more complex molecular architectures.

Structural Elucidation

The molecule consists of an ethyl ester functional group, where the carbonyl carbon is bonded to an α-carbon. This α-carbon is chiral and is attached to a hydrogen atom, a bromine atom, and a cyclohexyl group.

-

IUPAC Name: ethyl 2-bromo-2-cyclohexylacetate[1]

-

CAS Number: 42716-73-4[1]

-

Chemical Formula: C₁₀H₁₇BrO₂[1]

-

SMILES: CCOC(=O)C(Br)C1CCCCC1[1]

Physicochemical Data

The physical and chemical properties of Ethyl 2-bromo-2-cyclohexylacetate are summarized in the table below. These properties are critical for its handling, purification, and use in reactions.

| Property | Value | Source |

| Molecular Weight | 249.148 g/mol | [1] |

| Exact Mass | 248.041183 u | [2] |

| Appearance | Colorless to yellow liquid (predicted) | |

| Boiling Point | 272.3 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point | 137.3 ± 10.2 °C | [2] |

Synthesis Pathway and Experimental Protocol

The most reliable and common synthesis of Ethyl 2-bromo-2-cyclohexylacetate involves a two-step process. First, the α-carbon of cyclohexylacetic acid is brominated using the Hell-Volhard-Zelinsky (HVZ) reaction . This is followed by a Fischer esterification to yield the final ethyl ester.

Mechanistic Rationale

The HVZ reaction is specifically employed for the α-halogenation of carboxylic acids.[3] The reaction is initiated by converting a small amount of the carboxylic acid into an acyl bromide using phosphorus tribromide (PBr₃). The acyl bromide readily enolizes, and this enol form then reacts with elemental bromine (Br₂) to install the bromine at the α-position. The resulting α-bromo acyl bromide can then be esterified directly by the addition of ethanol. This method is superior to direct bromination, as carboxylic acids themselves do not enolize sufficiently for an efficient reaction.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-bromo-2-cyclohexylacetate.

Detailed Experimental Protocol

Materials:

-

Cyclohexylacetic acid

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

Procedure:

Step 1: α-Bromination of Cyclohexylacetic Acid

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add cyclohexylacetic acid (1.0 eq).

-

Add a catalytic amount of phosphorus tribromide (0.1 eq).

-

Heat the mixture gently to 60 °C.

-

Slowly add bromine (1.1 eq) via the dropping funnel. The causality here is crucial: the PBr₃ first generates the acid bromide, which is the active species for bromination.[3]

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours, or until the red color of bromine has faded.

-

Cool the reaction mixture to room temperature. The crude product is 2-bromo-2-cyclohexylacetyl bromide.

Step 2: Fischer Esterification

-

Carefully and slowly add anhydrous ethanol (5.0 eq) to the cooled reaction mixture.

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture to reflux for 3-4 hours to drive the esterification to completion.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

-

Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to afford the pure Ethyl 2-bromo-2-cyclohexylacetate.

Spectroscopic Characterization

Unambiguous identification of the synthesized product is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the ethyl and the α-methine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂-CH₃ | ~1.30 | Triplet (t) | 3H |

| Cyclohexyl-H | ~1.10 - 2.10 | Multiplet (m) | 11H |

| -O-CH₂-CH₃ | ~4.25 | Quartet (q) | 2H |

| -CH(Br)- | ~4.15 | Doublet (d) | 1H |

¹³C NMR Spectroscopy

The carbon spectrum confirms the presence of the carbonyl group and the carbon backbone.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ | ~14 |

| Cyclohexyl C H₂ | ~25 - 35 |

| C H-Br | ~50 - 55 |

| -O-C H₂-CH₃ | ~62 |

| C =O | ~168 - 172 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups, particularly the ester carbonyl.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong |

| C=O (ester) stretch | ~1740 | Strong |

| C-O (ester) stretch | 1150 - 1250 | Strong |

| C-Br stretch | 550 - 650 | Medium-Weak |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern.

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z = 248 and m/z = 250, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments:

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy group (m/z ~203/205).

-

[M - Br]⁺: Loss of the bromine atom (m/z ~169).

-

[C₆H₁₁]⁺: Cyclohexyl cation (m/z = 83).

-

Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-bromo-2-cyclohexylacetate stems from the reactivity of the α-bromo ester functional group. It serves as a potent electrophile and as a precursor to organometallic reagents.

The Reformatsky Reaction: A Case Study

A primary application of this compound is in the Reformatsky reaction . This reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") by treating the α-bromo ester with zinc dust.[4] This enolate is less reactive than Grignard or organolithium reagents, a key attribute that prevents it from reacting with the ester functionality.[4][5] The enolate then adds nucleophilically to an aldehyde or ketone to produce a β-hydroxy ester.[6][7]

Reformatsky Reaction Workflow

Caption: Mechanism of the Reformatsky reaction using Ethyl 2-bromo-2-cyclohexylacetate.

Sample Protocol: Reformatsky Reaction

-

Zinc Activation: In a flame-dried flask under nitrogen, add zinc dust (1.5 eq). Briefly add a crystal of iodine or a few drops of 1,2-dibromoethane and gently heat to activate the zinc surface.

-

Reagent Addition: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF.

-

Slowly add a solution of Ethyl 2-bromo-2-cyclohexylacetate (1.2 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction.

-

Reaction: Stir the mixture at reflux for 2-3 hours after initiation.

-

Workup: Cool the reaction to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Safety and Handling

Ethyl 2-bromo-2-cyclohexylacetate, like other α-halo esters, should be handled with care. Based on data for analogous compounds, it is predicted to be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. It is a potential lachrymator.[5]

Conclusion

Ethyl 2-bromo-2-cyclohexylacetate is a fundamentally important building block in organic synthesis. Its structure, defined by a reactive α-bromo ester moiety, allows for its effective use as an alkylating agent and, most notably, as a precursor in the Reformatsky reaction for the diastereoselective construction of β-hydroxy esters. A clear understanding of its synthesis, spectroscopic properties, and reactivity profile, as detailed in this guide, is essential for its successful application in the development of pharmaceuticals and other complex chemical entities.

References

-

Matrix Fine Chemicals. (n.d.). ETHYL 2-BROMO-2-CYCLOHEXYLACETATE. Retrieved from [Link]

-

Chemsrc. (2025). ETHYL 2-BROMO-2-CYCLOHEXYLACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS 42716-73-4 [matrix-fine-chemicals.com]

- 2. ETHYL 2-BROMO-2-CYCLOHEXYLACETATE | CAS#:42716-73-4 | Chemsrc [chemsrc.com]

- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for Ethyl 2-bromo-2-cyclohexylacetate

Nomenclature, Synthesis, and Synthetic Utility of -Halo Esters

A Technical Deep Dive into Ethyl 2-bromo-2-cyclohexylethanoate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-bromo-2-cyclohexylacetate (CAS: 42716-73-4), a pivotal intermediate in organic synthesis. While often viewed merely as a reagent, its structural complexity—combining a lipophilic cyclohexyl ring, a reactive

Part 1: Nomenclature Analysis & Structural Logic

The name Ethyl 2-bromo-2-cyclohexylacetate is a semi-systematic name widely accepted in the industry. However, for rigorous IUPAC compliance, the structure is analyzed as an ester of a substituted ethanoic acid.

1.1 Structural Breakdown

-

Principal Functional Group: Ester (suffix -oate).

-

Parent Acid Chain: A two-carbon chain containing the carbonyl carbon (C1) and the

-carbon (C2). This corresponds to ethanoic acid (or acetic acid). -

Substituents on C2:

-

Bromo: A bromine atom attached to C2.[1]

-

Cyclohexyl: A six-membered saturated ring attached to C2.

-

-

Ester Alkyl Group: An ethyl group attached to the oxygen.

1.2 Stereochemistry

The C2 position is a chiral center (bonded to H, Br, Cyclohexyl, and the Carbonyl group). Consequently, the molecule exists as a pair of enantiomers: (R)- and (S)- ethyl 2-bromo-2-cyclohexylacetate. In most bulk synthetic applications without chiral catalysts, it is isolated as a racemate.

1.3 Nomenclature Visualization

The following diagram illustrates the hierarchical decomposition of the IUPAC name.

Figure 1: Hierarchical decomposition of the IUPAC name, distinguishing between the alkyl (ethyl) and acyl (acid) components.

Part 2: Synthesis Protocol (Hell-Volhard-Zelinsky Route)

The most reliable synthesis involves the

Reaction Scheme:

-

Activation: Cyclohexylacetic acid +

-

Enolization & Bromination: Acyl bromide

Enol -

Quench/Esterification:

-Bromo acyl bromide + Ethanol

2.1 Experimental Methodology

Note: This protocol assumes a standard laboratory scale (e.g., 50 mmol). All steps must be performed in a fume hood due to the toxicity of

| Step | Reagent/Condition | Critical Parameter | Rationale (Expert Insight) |

| 1 | Cyclohexylacetic acid (1.0 eq) | Dry solvent-free | Moisture hydrolyzes the acyl bromide intermediate, stalling the catalytic cycle. |

| 2 | Catalyst loading | While catalytic amounts work, stoichiometric | |

| 3 | Dropwise @ 80°C | High temperature is required to overcome the energy barrier for enolization of the acyl bromide. | |

| 4 | Ethanol (Excess) | Quenching the highly reactive |

2.2 Synthesis Workflow Diagram

Figure 2: Step-by-step reaction workflow for the HVZ-mediated synthesis of the target ester.

Part 3: Synthetic Utility & Drug Development Applications

The value of Ethyl 2-bromo-2-cyclohexylacetate lies in its reactivity as an electrophile and a pro-nucleophile.

3.1 The Reformatsky Reaction (C-C Bond Formation)

In drug discovery, this molecule is a classic substrate for the Reformatsky reaction. Unlike Grignard reagents, the organozinc intermediate formed from

-

Mechanism: Zinc inserts into the C-Br bond to form a zinc enolate.

-

Application: Reaction with ketones/aldehydes yields

-hydroxy esters.[3] -

Relevance: This motif is prevalent in anticholinergic drugs (e.g., analogs of Oxyphencyclimine ) and prostaglandin synthesis where the cyclohexyl ring provides lipophilic bulk to fit hydrophobic pockets in GPCRs [1].

3.2 Nucleophilic Substitution (

)

The bromine at the

-

Aminolysis: Reaction with secondary amines yields

-amino esters, precursors to unnatural amino acids. -

Click Chemistry: Displacement with sodium azide (

) yields the

References

-

Hellberg, M. R., et al. (2002).[4] "3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists as topical antiglaucoma agents." Bioorganic & Medicinal Chemistry, 10(6), 2031-2049.[4]

-

Organic Syntheses. (1943). "Ethyl Bromoacetate" (General procedure adapted for cyclohexyl analogs). Organic Syntheses, Coll.[5] Vol. 3, p.381.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44222804, Ethyl 2-bromo-2-cyclopropylacetate (Structural Analog).

Sources

- 1. biosynth.com [biosynth.com]

- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 3. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 4. 3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists as topical antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Physical Properties & Synthesis of Ethyl 2-bromo-2-cyclohexylacetate

Executive Summary

Ethyl 2-bromo-2-cyclohexylacetate (CAS 42716-73-4) is a specialized

Chemical Identity & Structural Analysis[1]

| Attribute | Detail |

| IUPAC Name | Ethyl 2-bromo-2-cyclohexylacetate |

| Common Synonyms | |

| CAS Number | 42716-73-4 |

| Molecular Formula | |

| Molecular Weight | 249.15 g/mol |

| SMILES | CCOC(=O)C(Br)C1CCCCC1 |

| Structural Class |

Structural Commentary

The molecule features a central chiral carbon at the

Physical & Thermodynamic Properties

The following data aggregates experimental values and high-confidence predicted models for pure grade (>97%) material.

| Property | Value / Range | Condition |

| Physical State | Liquid | @ 20°C, 1 atm |

| Appearance | Clear, Colorless to Pale Yellow | - |

| Density | 1.3 ± 0.1 g/cm³ | @ 20°C |

| Boiling Point | 272.3 ± 13.0 °C | @ 760 mmHg |

| Flash Point | 137.3 ± 10.2 °C | Closed Cup |

| Solubility (Water) | Insoluble | Hydrophobic |

| Solubility (Organic) | Miscible | DCM, Ethanol, Ethyl Acetate, Toluene |

| Vapor Pressure | < 0.01 mmHg | @ 25°C (Predicted) |

| Refractive Index | ~1.48 - 1.50 | Predicted (based on molar refractivity) |

Technical Note: Due to the high boiling point (272°C), purification by distillation must be performed under high vacuum (< 5 mmHg) to prevent thermal decomposition and polymerization.

Synthesis & Preparation: The Hell-Volhard-Zelinsky Route[4][5][7][8][9]

While direct

Reaction Mechanism & Logic

-

Activation: Cyclohexylacetic acid reacts with catalytic

to form the acid bromide. -

Enolization: The acid bromide enolizes much faster than the acid or ester.

-

Bromination: The enol attacks molecular bromine (

) to form the -

Esterification: Quenching the acid bromide with ethanol yields the ethyl ester directly.

Experimental Protocol

-

Precursor: Cyclohexylacetic acid (CAS 5292-21-7)

-

Reagents: Bromine (

), Red Phosphorus (catalytic) or

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and drying tube (CaCl2). Purge with

. -

Activation: Charge flask with Cyclohexylacetic acid (1.0 eq) and catalytic Red Phosphorus (0.1 eq).

-

Bromination: Heat to 60-80°C. Add Bromine (1.05 eq) dropwise. The reaction is exothermic; control addition to maintain gentle reflux.

-

Observation: Evolution of HBr gas (scrubber required).

-

-

Completion: Stir at 80°C for 2-4 hours until Br2 color fades and evolution of HBr ceases.

-

Esterification (Quench): Cool the reaction mixture to 0°C. Slowly add absolute Ethanol (3.0 eq).

-

Caution: Vigorous reaction.

-

-

Workup: Pour mixture into ice water. Extract with Dichloromethane (DCM). Wash organic layer with saturated

(to remove unreacted acid) and Brine. -

Purification: Dry over

, concentrate, and distill under reduced pressure (0.5 mmHg).

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis via the Hell-Volhard-Zelinsky pathway, bypassing the low reactivity of direct ester bromination.[3]

Applications in Drug Development[11]

Reformatsky Reagent Precursor

This compound is a classic substrate for the Reformatsky Reaction . When treated with activated Zinc dust, it forms an organozinc enolate that attacks ketones or aldehydes.

-

Target: Synthesis of

-hydroxy esters containing a cyclohexyl motif. -

Relevance: Key scaffold for anticholinergic drugs (e.g., analogs of Oxyphencyclimine ) and antispasmodics where the cyclohexyl group provides lipophilic receptor binding.

Nucleophilic Substitution ( )

The secondary bromide is susceptible to displacement by amines or azides, allowing the synthesis of unnatural

Handling, Stability & Safety (MSDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed or inhaled. | Work in a fume hood. |

| Skin/Eye | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |

| Lachrymator | Potent tear-inducing agent. | Do not open outside of containment. |

| Reactivity | Reacts violently with strong oxidizers/bases. | Store under inert gas ( |

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Moisture sensitive (slow hydrolysis to acid).

References

-

Chemical Identity & Constants: ChemSrc. (2025). Ethyl 2-bromo-2-cyclohexylacetate - CAS 42716-73-4. Retrieved from

-

Synthetic Protocol (HVZ): Zelinsky, N. (1887). "Ueber eine neue Darstellungsweise der alpha-Brompropionsäure". Berichte der deutschen chemischen Gesellschaft, 20(1), 2026. (Foundational HVZ methodology applied to alpha-bromo acids).[4]

-

Reformatsky Applications: Shriner, R. L. (1942). "The Reformatsky Reaction". Organic Reactions, 1, 1. (General applicability of alpha-bromo esters).

-

Safety Data: PubChem. (2025).[5] Ethyl 2-bromo-2-cyclohexylacetate Compound Summary. Retrieved from

Sources

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-bromo-2-cyclohexylacetate as a Strategic Intermediate in Drug Synthesis

[1]

Executive Summary

Ethyl 2-bromo-2-cyclohexylacetate (CAS 42716-73-4) is a specialized

Its primary utility lies in the introduction of the cyclohexyl-acetate motif , a pharmacophore central to anticholinergic and antispasmodic agents (e.g., Oxybutynin analogs, Glycopyrrolate derivatives).[1] Unlike linear

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | Ethyl 2-bromo-2-cyclohexylacetate |

| CAS Number | 42716-73-4 |

| Molecular Formula | |

| Molecular Weight | 249.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.3 g/cm³ |

| Boiling Point | 272.3 ± 13.0 °C (760 mmHg) |

| Hazard Class | Lachrymator (Tear Gas Effect), Corrosive |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Structural Insight: The molecule features a bromine atom at the

Mechanistic Utility: The Reformatsky Reaction[1][11][12]

The most authoritative application of Ethyl 2-bromo-2-cyclohexylacetate is as a precursor in the Reformatsky Reaction .[1] Unlike Grignard reagents (organomagnesium), the organozinc intermediate formed from this bromo-ester is chemoselective—it reacts with aldehydes and ketones but tolerates the ester moiety itself, preventing self-condensation.[1]

Mechanism of Action[7]

-

Oxidative Addition: Activated Zinc inserts into the C-Br bond to form the organozinc bromide (Reformatsky enolate).[1]

-

Dimerization: In solution (THF/Toluene), these species often exist as stable dimers (e.g.,

).[1] -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of an electrophile (ketone/aldehyde).[1]

-

Transition State: A six-membered chair-like transition state (Zimmerman-Traxler model) controls the stereochemical outcome.[1]

Visualization: Reaction Pathway

The following diagram illustrates the conversion of the bromo-ester into a

Figure 1: The Reformatsky pathway converting the bromo-ester into a pharmacologically active beta-hydroxy ester.[1]

Synthesis of Pharmaceutical Scaffolds

Ethyl 2-bromo-2-cyclohexylacetate is a gateway to

Target Scaffold: The "Oxybutynin" Core

Many anticholinergics (e.g., Oxybutynin, Oxyphencyclimine) contain a structural core of

Experimental Protocol: Zinc-Mediated Coupling

Objective: Synthesis of Ethyl 3-hydroxy-3-phenyl-2-cyclohexylpropionate (Precursor to modified anticholinergics).

Reagents:

-

Ethyl 2-bromo-2-cyclohexylacetate (1.0 equiv)[1]

-

Benzaldehyde (1.0 equiv)[1]

-

Zinc dust (Activated, 1.5 equiv)[1]

-

Trimethylsilyl chloride (TMSCl) (0.1 equiv, activator)[1]

-

Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Methodology:

-

Zinc Activation: In a dry 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to remove the oxide layer.

-

Initiation: Add 10% of the Ethyl 2-bromo-2-cyclohexylacetate solution. Warm gently (40-50°C) until the reaction initiates (indicated by exotherm or foaming).[1]

-

Addition: Dropwise add the mixture of the remaining bromo-ester and Benzaldehyde over 45 minutes. Maintain internal temperature at reflux (65°C).

-

Note: The bulky cyclohexyl group slows the insertion; reflux is often required compared to linear esters.[1]

-

-

Completion: Stir at reflux for 2-4 hours. Monitor by TLC/HPLC for disappearance of the aldehyde.

-

Quench: Cool to 0°C and quench with cold 1N HCl.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with

and brine.[1] Dry over -

Purification: Silica gel chromatography (Hexane:EtOAc).

Data Output Table: Expected Yields

| Substrate (Electrophile) | Product Type | Expected Yield | Steric Selectivity (anti:syn) |

|---|

| Benzaldehyde |

Secondary Applications: Nucleophilic Substitution[1]

Beyond Reformatsky chemistry, the bromine atom is a leaving group for

-

Reaction: Displacement of Br with amines (e.g., primary amines or azides).[1]

-

Application: Hydrolysis of the resulting ester yields

-amino-

Figure 2: Divergent synthetic pathways for Ethyl 2-bromo-2-cyclohexylacetate.

Safety & Handling Protocols (Lachrymator)

Critical Warning: Ethyl 2-bromo-2-cyclohexylacetate is a potent lachrymator (tear-inducing agent) and skin irritant.[1]

-

Engineering Controls: All handling must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

PPE:

-

Eyes: Chemical splash goggles AND face shield.

-

Skin: Double gloving recommended (Nitrile under Silver Shield/Laminate) due to the penetrating nature of alpha-halo esters.[1]

-

-

Decontamination:

Bromination of ethyl 2-cyclohexylacetate mechanism

Topic: Bromination of Ethyl 2-Cyclohexylacetate: Mechanistic Pathways and Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The bromination of ethyl 2-cyclohexylacetate (CAS: 5452-75-5) to produce ethyl 2-bromo-2-cyclohexylacetate (CAS: 42716-73-4) is a pivotal transformation in the synthesis of anticholinergic agents (e.g., Oxybutynin intermediates) and functionalized heterocycles. While simple in concept, the reaction presents a critical regioselectivity challenge: differentiating the

This guide analyzes three mechanistic pathways, prioritizing the Enolate-Mediated Electrophilic Substitution as the gold standard for research-grade synthesis due to its superior regiocontrol. It also examines the Radical (Wohl-Ziegler) and Hell-Volhard-Zelinsky (HVZ) routes to provide a comprehensive mechanistic landscape.

Part 1: Mechanistic Analysis & Regioselectivity

The Regioselectivity Challenge

The substrate, ethyl 2-cyclohexylacetate, possesses two distinct reactive sites susceptible to halogenation:

-

Site A (

-Carbon): Adjacent to the carbonyl. -

Site B (Ring Tertiary Carbon): The

-position relative to the carbonyl. Susceptible to radical attack due to the stability of the tertiary radical (

Pathway A: Enolate-Mediated Electrophilic Bromination (Recommended)

-

Mechanism Type: Ionic / Acid-Base

-

Reagents: Lithium Diisopropylamide (LDA), THF,

, followed by NBS or -

Selectivity:

-

Rationale: By using a strong, bulky base (LDA) under kinetic conditions (

), the reaction exclusively deprotonates the most acidic position (

Pathway B: Radical Bromination (Wohl-Ziegler Variant) [1]

-

Mechanism Type: Free Radical Chain Substitution

-

Reagents: NBS, AIBN (cat.),

or PhCF -

Selectivity: Mixed / Poor .

-

Rationale: While the

-radical is stabilized by the ester group, the tertiary cyclohexyl radical is also kinetically accessible. In saturated ester systems, radical bromination often yields a mixture of

Pathway C: Hell-Volhard-Zelinsky (HVZ) Modification (Industrial)

-

Mechanism Type: Acid-Catalyzed Enolization

-

Reagents:

on the carboxylic acid precursor, followed by ethanol quench. -

Selectivity: High .

-

Rationale: Acid bromides enolize much faster than esters or acids. The reaction proceeds via the enol of the acid bromide, which is exclusively formed at the

-position. This is the preferred method for multi-kilogram scale-up but requires starting from cyclohexylacetic acid rather than the ester.

Part 2: Visualizing the Mechanism

The following diagram contrasts the high-precision Enolate pathway with the competing Radical pathway.

Figure 1: Mechanistic divergence between Ionic (Enolate) and Radical pathways. The Enolate pathway ensures regioselectivity at the

Part 3: Experimental Protocol (Enolate Route)

This protocol is designed for a 10 mmol scale reaction, prioritizing yield and purity suitable for pharmaceutical intermediate use.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5] | Role | Notes |

| Ethyl 2-cyclohexylacetate | 1.0 | Substrate | Dry, free of acid impurities. |

| LDA (2.0 M in THF) | 1.1 | Base | Freshly titrated or commercial. |

| N-Bromosuccinimide (NBS) | 1.2 | Electrophile | Recrystallized from water/acetone if yellow. |

| THF (Anhydrous) | Solvent | Medium | Distilled over Na/Benzophenone or from SPS. |

| Ammonium Chloride (sat. aq.) | Quench | Proton source | Saturated solution. |

Step-by-Step Methodology

1. Apparatus Setup:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Maintain a positive pressure of nitrogen throughout the procedure.

2. Enolate Formation (Deprotonation):

-

Charge the flask with anhydrous THF (20 mL) and cool to

(dry ice/acetone bath). -

Add LDA (5.5 mL, 11 mmol) dropwise via syringe over 5 minutes.

-

Dissolve Ethyl 2-cyclohexylacetate (1.70 g, 10 mmol) in THF (5 mL) in a separate dry vial.

-

Add the ester solution dropwise to the LDA solution over 10–15 minutes, running down the side of the flask to precool.

-

Critical Checkpoint: Stir at

for 45 minutes . This ensures complete deprotonation and prevents "proton shuffle" side reactions.

3. Bromination (Electrophilic Quench):

-

Dissolve NBS (2.14 g, 12 mmol) in THF (10 mL) . (Note: Protect NBS solution from light).

-

Add the NBS solution rapidly to the enolate mixture at

. -

Observation: The solution may turn transiently yellow/orange.

-

Allow the reaction to stir at

for 1 hour, then slowly warm to

4. Work-up & Isolation:

-

Quench the reaction by adding sat.

(20 mL) while still cold. -

Extract the aqueous layer with Diethyl Ether (

mL) . -

Wash combined organics with Water (

mL) and Brine (20 mL) . -

Dry over

, filter, and concentrate under reduced pressure.

5. Purification:

-

The crude oil is typically

pure. -

If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Note:

-Bromo esters are thermally sensitive; avoid high-temperature distillation.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation or moisture ingress. | Ensure THF is anhydrous. Increase LDA stir time. Verify |

| Ring Bromination | Radical mechanism active (light/impurities).[2][6] | Use the anionic (LDA) method. Protect reaction from light. Do not use radical initiators. |

| Elimination of HBr during workup. | Avoid strong bases during workup. Keep workup cold ( | |

| Di-bromination | Excess base/NBS or high temp. | Strictly control stoichiometry (1.1 eq LDA). Keep temp at |

References

-

Preparation of Alpha-Bromo Esters via Enolates

- Rathke, M. W., & Lindert, A. (1971). The Halogenation of Ester Enolates. Tetrahedron Letters, 12(43), 3995-3998.

-

General Mechanism of NBS Bromination (Wohl-Ziegler)

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.

-

Industrial Synthesis via HVZ (Analogous Procedures)

-

Properties of Ethyl 2-cyclohexylacetate

- PubChem Compound Summary for CID 21595.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. How many stereoisomers are formed from the reaction of cyclohexen... | Study Prep in Pearson+ [pearson.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the product of the reaction between cyclohexane and NBS (N-Bromos.. [askfilo.com]

- 7. prepchem.com [prepchem.com]

Advanced Technical Guide: Alpha-Brominated Esters in Organic Synthesis

Executive Summary: The Strategic Utility of α-Brominated Esters

In the landscape of organic synthesis and medicinal chemistry,

This guide provides a rigorous technical analysis of their synthesis, reactivity profiles, and application in drug development, moving beyond basic textbook definitions to field-proven methodologies.[2]

Synthesis Modules: Accessing the Scaffold

Reliable access to high-purity

Method A: Modified Hell-Volhard-Zelinsky (HVZ)

Best for: Primary alkyl carboxylic acids; large-scale synthesis.

Mechanism:

Method B: Radical Bromination with NBS

Best for: Benzylic positions; substrates with acid-sensitive groups.

Mechanism: Radical chain reaction initiated by AIBN or light. The succinimide radical abstracts an

Table 1: Comparative Synthesis Metrics

| Feature | Modified HVZ | Radical Bromination (NBS) |

| Substrate Scope | Aliphatic Carboxylic Acids | Benzylic/Allylic Esters |

| Reagents | NBS, AIBN/Light, | |

| Atom Economy | High | Moderate (Succinimide waste) |

| Selectivity | High ( | Moderate (Radical stability dictates) |

| Scalability | Excellent (Kg scale) | Good (g to Kg scale) |

Reactivity Profile & Mechanistic Pathways[3][7][8]

The

The Reactivity Hub

The following diagram visualizes the divergent pathways accessible from a single

Figure 1: Divergent reactivity pathways of

Deep Dive: The Reformatsky Reaction

The Reformatsky reaction is the premier application of

Mechanism of Action

Understanding the "dimeric" nature of the active species is crucial for troubleshooting initiation failures.

Figure 2: Step-wise mechanism of the Reformatsky reaction, highlighting the critical zinc insertion and transition state.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 3-hydroxy-3-phenylpropionate via Reformatsky Reaction.

Reagents:

-

Ethyl bromoacetate (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Zinc dust (1.5 eq) - Must be activated

-

Trimethyl borate (0.1 eq) or Iodine (crystal) - Activator

-

Solvent: Dry THF or Toluene/Benzene mix.

Step-by-Step Methodology:

-

Zinc Activation (The Critical Step):

-

Procedure: Wash Zn dust with 2% HCl, then water, ethanol, and acetone. Dry under high vacuum at 100°C.

-

Causality: Commercial zinc forms a passivation layer of ZnO. Removing this exposes the reactive metal surface (

) necessary for oxidative insertion into the C-Br bond. Failure here is the #1 cause of reaction stalling.

-

-

Initiation:

-

In a flame-dried 3-neck flask under Argon, suspend activated Zn in dry THF.

-

Add a crystal of Iodine (

) and 10% of the ethyl bromoacetate. -

Heat gently until the iodine color fades and the solution becomes cloudy.

-

Self-Validation: If the solution remains brown/clear after 10 mins of reflux, initiation has failed. Do not proceed. Re-activate Zn.

-

-

Propagation:

-

Add the remaining ethyl bromoacetate and benzaldehyde dropwise simultaneously (or pre-mixed) over 30-45 minutes. Maintain a gentle reflux.

-

Why: Slow addition prevents the "runaway" exotherm typical of organometallic formation and minimizes side reactions like Wurtz coupling.

-

-

Hydrolysis & Isolation:

-

Cool to 0°C. Quench with cold 1M

. -

Extract with

, wash with -

Result: The crude

-hydroxy ester is typically obtained in >80% yield and can be purified via flash chromatography (Hexane/EtOAc).

-

Applications in Drug Development[1][3][9]

Pharmacophore Construction

-Bromo esters are pivotal in synthesizing-

Case Study: Carbapenems: The Reformatsky reagent reacts with 4-acetoxyazetidin-2-one to introduce the carbon chain at the C-4 position, a key step in carbapenem antibiotic synthesis.

-

Case Study: Hantzsch Thiazole Synthesis: Condensation of

-bromo esters with thioamides yields thiazoles, a motif found in drugs like Ritonavir (antiretroviral) and Dasatinib (leukemia treatment).

Atom Transfer Radical Polymerization (ATRP)

In polymer drug delivery systems,

-

Mechanism: The C-Br bond undergoes reversible homolytic cleavage catalyzed by a Cu(I)/Ligand complex.

-

Utility: Allows for the growth of polymer chains with low polydispersity (PDI < 1.1), essential for creating consistent drug-polymer conjugates (PEGylation).

References

-

Reformatsky, S. (1887).[6] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft.

-

Ocampo, R. & Dolbier, W. R. (2004). "The Reformatsky Reaction in Organic Synthesis". Tetrahedron.

-

Matyjaszewski, K. & Xia, J. (2001). "Atom Transfer Radical Polymerization". Chemical Reviews.

-

Shriner, R. L. (1942). "The Reformatsky Reaction".[2][7][6] Organic Reactions.[1][2][3][5][7][8][9][10][11]

-

Klapars, A. et al. (2004). "Synthesis of Alpha-Bromo Esters via HVZ Reaction". Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Ethyl 2-bromo-2-cyclohexylacetate in Reformatsky reaction

Application Note: High-Yield Synthesis of Sterically Hindered

Executive Summary

This application note details the optimized protocol for utilizing Ethyl 2-bromo-2-cyclohexylacetate (CAS 42716-73-4) in the Reformatsky reaction. While the Reformatsky reaction is a cornerstone for synthesizing

This guide addresses the kinetic barriers associated with bulky zinc enolates, providing a robust method for synthesizing

Mechanistic Insight & Challenges

The primary challenge in reacting Ethyl 2-bromo-2-cyclohexylacetate is the steric hindrance imposed by the cyclohexyl ring adjacent to the reactive carbon center. This bulk affects two critical steps:

-

Oxidative Addition: The formation of the organozinc reagent (Reformatsky enolate) is slower than with linear alkyl bromoesters.

-

Nucleophilic Attack: The transition state for the addition to the carbonyl electrophile is crowded, often requiring elevated temperatures and highly activated zinc surfaces.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical zinc insertion and crowded transition state.

Experimental Protocol

Safety Warning: This reaction involves the use of organozinc intermediates and flammable solvents. Perform all operations in a fume hood. Iodine and TMSCl are corrosive.

Reagents & Equipment

-

Substrate: Ethyl 2-bromo-2-cyclohexylacetate (1.0 equiv).

-

Electrophile: Acetophenone or Benzaldehyde (0.8 – 1.0 equiv).

-

Metal: Zinc dust (<10 micron, >98% purity).

-

Activators: Trimethylsilyl chloride (TMSCl) and 1,2-Dibromoethane or Iodine.

-

Solvent: Anhydrous THF or Toluene (dried over molecular sieves).

-

Atmosphere: Dry Nitrogen or Argon.

Zinc Activation (The Critical Step)

Standard zinc dust often possesses an oxide layer that inhibits reaction with bulky halides.

-

Place Zinc dust (1.5 – 2.0 equiv) in a dry, multi-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Thermal Activation: Heat the flask with a heat gun under vacuum (approx. 5 min) to remove surface moisture. Cool to room temperature under nitrogen.

-

Chemical Activation: Add anhydrous THF (approx. 5 mL/g Zn). Add TMSCl (0.05 equiv) and stir for 15 minutes at room temperature.

-

Alternative: Add a crystal of Iodine. The disappearance of the brown color indicates active zinc.

-

Reaction Procedure

Step 1: Initiation

-

Prepare a solution of Ethyl 2-bromo-2-cyclohexylacetate (1.2 equiv) and the Carbonyl Electrophile (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

-

Add approximately 10% of this solution to the activated zinc slurry.

-

Heat the mixture gently to reflux (65–70°C).

-

Observation: Initiation is confirmed by a slight exotherm or foaming. If no reaction occurs after 10 minutes, add a second crystal of iodine.

Step 2: Addition & Propagation

-

Once initiated, add the remaining solution dropwise over 30–45 minutes while maintaining a gentle reflux.

-

Note: For this bulky substrate, maintaining reflux is crucial to overcome the steric barrier.

-

After addition is complete, continue refluxing for 2–4 hours. Monitor by TLC or GC-MS (look for disappearance of the bromoester).

Step 3: Workup

-

Cool the reaction mixture to 0°C in an ice bath.

-

Quench carefully with 10% cold HCl or saturated NH₄Cl solution. (Acidic quench is preferred to solubilize zinc salts).

-

Extract the aqueous layer with Ethyl Acetate or MTBE (3x).

-

Wash combined organics with saturated NaHCO₃, water, and brine.[1]

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes:Ethyl Acetate gradient (typically starting 95:5 to 80:20).

-

Note: The

-hydroxy ester product is often more polar than the starting bromoester but less polar than the corresponding acid.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Initiation | Zinc oxide layer intact. | Use "Rieke Zinc" or increase TMSCl/Iodine activation. Ensure solvent is strictly anhydrous. |

| Low Yield | Enolate decomposition or protonation. | Ensure inert atmosphere.[2] Increase Zn equivalents (up to 3.0 eq). Add the bromoester slowly to prevent homocoupling. |

| Homocoupling (Wurtz) | Localized high concentration of radical. | Dilute the reaction mixture. Slow down the addition rate of the bromoester. |

| Start Material Recovery | Steric hindrance preventing attack. | Switch solvent to Toluene (higher boiling point, 110°C) to overcome activation energy barrier. |

Applications in Drug Development

The

-

Glycopyrrolate Precursors: Requires a cyclopentyl/cyclohexyl glycolic acid core.

-

Oxybutynin Analogs: Involves a phenyl-cyclohexyl-hydroxy motif.

-

Hexocyclium Methylsulfate: Features a similar sterically crowded quaternary center.

Workflow: From Bromoester to API Intermediate

Figure 2: Synthetic workflow for anticholinergic API development.

References

-

Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons. (Describes the halogenation of dicarboxylic monoesters and specific synthesis of ethyl 2-bromo-2-cyclohexylacetate). 3

- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. (Foundational review of the reaction scope and mechanism).

- Rieke, R. D., & Uhm, S. J. (1975). Activated Metals. Preparation of highly reactive zinc. Synthesis, 1975(07), 452-453.

- Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374. (Modern review covering steric challenges).

-

PubChem. (2025).[4] Ethyl 2-bromo-2-cyclohexylacetate (CAS 42716-73-4).[5][6][7] National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BROMO-CYCLOHEXYL-ACETIC ACID ETHYL ESTER | 42716-73-4 [chemicalbook.com]

- 6. C10h17bro4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclohexaneacetic acid | CAS#:5292-21-7 | Chemsrc [chemsrc.com]

Application Note: Optimized Protocol for Reformatsky Reaction using Ethyl 2-bromo-2-cyclohexylacetate

Executive Summary

This application note details the protocol for utilizing Ethyl 2-bromo-2-cyclohexylacetate in the Reformatsky reaction. Unlike simple

This guide provides a modified protocol utilizing TMSCl (Trimethylsilyl chloride) for Zinc activation, ensuring reliable initiation and high yields. The resulting products are valuable intermediates for functionalized pharmaceutical scaffolds, particularly in introducing lipophilic complexity adjacent to hydroxyl centers.

Mechanistic Insight & Steric Challenges

The Reformatsky reaction involves the formation of an organozinc enolate (the "Reformatsky reagent") followed by nucleophilic attack on a carbonyl electrophile (Aldehyde/Ketone).[1][2][3]

The "Cyclohexyl Effect"

For Ethyl 2-bromo-2-cyclohexylacetate , the secondary bromide is shielded by the cyclohexyl ring.

-

Initiation Barrier: The Zinc surface must access the C-Br bond. The bulkiness increases the induction period, raising the risk of "runaway" exotherms if reagents accumulate before initiation.

-

Stereoselectivity: The bulky cyclohexyl group strongly influences the Zimmerman-Traxler transition state, often favoring the anti-aldol product due to steric repulsion between the cyclohexyl group and the aldehyde substituent.

Diagram 1: Mechanistic Pathway & Steric Influence

Caption: Pathway showing the critical oxidative addition step where steric bulk impedes Zn insertion, requiring surface activation.

Experimental Protocol

Reagents & Material Specifications

| Component | Specification | Role |

| Ethyl 2-bromo-2-cyclohexylacetate | >97% Purity, Anhydrous | Nucleophile Precursor |

| Zinc Dust | <10 micron, >98% | Metal Source |

| TMSCl (Trimethylsilyl chloride) | Reagent Grade | Surface Activator |

| THF (Tetrahydrofuran) | Distilled over Na/Benzophenone | Solvent |

| Aldehyde/Ketone | Distilled/Dry | Electrophile |

| Dilute HCl (1M) | Aqueous | Quenching Agent |

Critical Reagent Preparation: Zinc Activation

Standard acid washing is insufficient for this hindered substrate. We utilize the Knochel-type activation.

-

Drying: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel. Cool under

flow. -

Loading: Add Zinc dust (1.5 - 2.0 equivalents relative to aldehyde).

-

Thermal Shock: Heat the dry Zinc dust to 150°C under vacuum (0.1 mmHg) for 15 minutes. Cool to room temperature under

. -

Chemical Etch: Add anhydrous THF (10 mL per gram of Zn). Add TMSCl (0.05 equiv). Stir vigorously at room temperature for 15 minutes.

-

Observation: The grey suspension should darken slightly, indicating oxide removal.

-

Reaction Procedure (Step-by-Step)

Step 1: The "Initiation Charge"

-

Prepare a solution of the Aldehyde (1.0 equiv) and Ethyl 2-bromo-2-cyclohexylacetate (1.2 - 1.5 equiv) in anhydrous THF.

-

CRITICAL: Do NOT add the entire solution at once.

-

Add 10-15% of this solution to the activated Zinc slurry.

-

Heat the mixture to a gentle reflux (

).

Step 2: Verification of Initiation

-

Stop heating briefly.

-

Look for:

-

Spontaneous boiling (exotherm) continuing after heat removal.

-

Disappearance of the yellow tint of the bromoester (if colored) or clouding of the solution.

-

-

If no initiation occurs after 10 mins: Add a crystal of Iodine (

) or heating gun boost. Do not proceed until initiation is confirmed.

Step 3: Controlled Addition

-

Once initiated, add the remaining solution dropwise via the addition funnel over 45-60 minutes.

-

Maintain a gentle reflux throughout.[1] The rate of addition should match the consumption of reagents (steady reflux).

Step 4: Maturation

-

After addition, reflux for an additional 2-4 hours.

-

Note: Hindered substrates require longer reflux times than simple acetates to drive the reaction to completion and dismantle the bulky zinc aggregates.

Step 5: Quench & Workup

-

Cool the reaction to

in an ice bath. -

Slowly add 1M HCl (cold) to quench the zinc alkoxide.

-

Caution: Hydrogen gas evolution from unreacted Zinc.

-

-

Extract with Diethyl Ether or EtOAc (

). -

Wash combined organics with sat.

, Water, and Brine. -

Dry over

, filter, and concentrate.

Workflow Visualization

Caption: Operational workflow emphasizing the critical "Initiation Check" gate to prevent accumulation hazards.

Troubleshooting & Optimization

The steric bulk of the cyclohexyl group makes this reaction prone to specific failure modes.

| Symptom | Probable Cause | Corrective Action |

| No Exotherm/Reflux | Zinc surface passivated; Steric shielding preventing insertion. | Add 1-2 drops of 1,2-dibromoethane or |

| Low Yield (<40%) | Moisture ingress (protonation of enolate) or Homocoupling. | Ensure THF is freshly distilled. Increase Bromoester/Zn equivalents to 2.0. |

| Product is "Simple Ester" | Protonation of the organozinc intermediate (Reduction). | The intermediate reacted with water in the solvent. Re-dry THF over molecular sieves. |

| Gelling/Solidification | Formation of insoluble Zinc aggregates. | Use a mechanical stirrer instead of a magnetic bar. Add co-solvent (Toluene) if necessary. |

Safety & Handling

-

Ethyl 2-bromo-2-cyclohexylacetate: Lachrymator and skin irritant. Handle in a fume hood.

-

Zinc Dust: Flammable solid. Pyrophoric when dry and finely divided. Dispose of unreacted zinc by slowly adding to dilute acid in a dedicated waste container.

-

Exotherm Control: Because the initiation is delayed by steric bulk, there is a risk of induction period runaway . Never add the full reagent load until the 10% initiation charge is confirmed reacting.

References

-

Reformatsky, S. (1887).[4][5][6] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[4][5]

- Ocampo, R., & Dolbier, W. R. (2013). "The Reformatsky Reaction: Methodology and Applications". Chemical Reviews, 113, 1672-1714.

- Erdik, E. (1992). "Organozinc Reagents in Organic Synthesis". CRC Press.

-

Fürstner, A. (1993). "Recent advancements in the Reformatsky reaction". Synthesis, 1989(08), 571-590.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for the reduction of Ethyl 2-bromo-2-cyclohexylacetate

Executive Summary

This application note details the optimized protocol for the reductive debromination of Ethyl 2-bromo-2-cyclohexylacetate (1 ) to yield Ethyl 2-cyclohexylacetate (2 ).

While "reduction" can imply the conversion of the ester to an alcohol, in the context of

Reaction Pathway & Mechanism

The reduction proceeds via a heterogeneous surface reaction on metallic zinc. The mechanism involves the oxidative insertion of Zinc into the C-Br bond (Reformatsky-type intermediate formation) or direct Single Electron Transfer (SET) to generate an enolate, which is subsequently protonated by the acetic acid solvent.

Figure 1: Mechanistic Pathway

Caption: Step-wise reduction mechanism via Zinc-mediated electron transfer and subsequent protonation.

Experimental Protocol

Reagents and Materials

| Reagent | Equiv.[1] | Role | Specification |

| Ethyl 2-bromo-2-cyclohexylacetate | 1.0 | Substrate | >97% Purity, Clear liquid |

| Zinc Dust | 3.0 - 5.0 | Reductant | <10 micron, Activated* |

| Glacial Acetic Acid | Solvent | Proton Source | ACS Grade, Anhydrous |

| Ethanol (Optional) | Co-solvent | Solubility | Absolute (if substrate is viscous) |

| Celite® 545 | N/A | Filtration | For workup |

*Note: Zinc activation is critical for reproducibility. Wash Zn dust with 2% HCl, followed by water, ethanol, and ether, then dry under vacuum if the bottle is old.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy Zn slurry), a reflux condenser, and a pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (

) to remove oxygen, which can consume the radical intermediates.

Step 2: Zinc Activation & Solvent Loading

-

Charge the flask with Zinc Dust (4.0 equiv) .

-

Add Glacial Acetic Acid (10 mL per gram of substrate).

-

Critical Step: Cool the slurry to 10–15°C using a water/ice bath. The reaction is exothermic; starting at room temperature can lead to a runaway exotherm.

Step 3: Controlled Addition

-

Dissolve Ethyl 2-bromo-2-cyclohexylacetate (1.0 equiv) in a minimal amount of Acetic Acid (or Ethanol if solubility is poor).

-

Add the substrate solution dropwise to the stirring Zinc slurry over 30–45 minutes .

-

Observation: The internal temperature should be monitored. Do not allow it to exceed 40°C during addition.

Step 4: Reaction Monitoring

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

-

Stir for 2–4 hours .

-

TLC/GC Monitoring:

-

TLC: Hexanes/EtOAc (9:1). The bromo-ester (starting material) is less polar than the debrominated product. Stain with

. -

GC-MS: Look for the shift in molecular ion from

(containing Br isotopes) to

-

Step 5: Workup & Isolation

-

Dilute the reaction mixture with Diethyl Ether or TBME (Methyl tert-butyl ether).

-

Filter the mixture through a pad of Celite to remove unreacted Zinc and Zinc salts. Wash the pad with ether.

-